2-(5-Chloro-2-nitrobenzamido)-4,5-dimethylthiophene-3-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiophene ring, a carboxamide group, and a 5-chloro-2-nitrobenzamide group . The presence of these functional groups would influence the compound’s chemical behavior and reactivity.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a nitro group, a carboxamide group, and a chloro group would likely make the compound polar and capable of forming hydrogen bonds .Scientific Research Applications
1. Serotonin Receptor Binding Affinity
Compounds structurally similar to 2-(5-Chloro-2-nitrobenzamido)-4,5-dimethylthiophene-3-carboxamide have been synthesized and evaluated for their affinity to serotonin-3 (5-HT3) receptors. Such studies are crucial in understanding the pharmacological profile of these compounds (Kuroita, Sakamori, & Kawakita, 1996).
2. Antimicrobial Evaluation and Docking Studies
Research has been conducted on similar compounds for their potential antimicrobial properties. These studies often include molecular docking to predict how the compounds might interact with microbial proteins, providing valuable insights for drug development (Talupur, Satheesh, & Chandrasekhar, 2021).
3. Hypoxic Cell Cytotoxicity in Cancer Treatment
Some compounds with structural similarities have been investigated for their cytotoxicity under hypoxic conditions, which is a critical factor in cancer therapy. These compounds may selectively target hypoxic tumor cells, offering a pathway for developing more effective cancer treatments (Palmer, Wilson, Anderson, Boyd, & Denny, 1996).
4. Antiviral Activity Against Influenza A Virus
Derivatives of this compound have been synthesized and tested for their inhibitory activity against influenza A H5N1 virus. These compounds can contribute to the development of new antiviral drugs (Yongshi et al., 2017).
5. Synthesis of Biologically Active Carboxamides
Research has also focused on synthesizing various carboxamide derivatives, which have applications in the study of biological activity, including their role as potential therapeutic agents (Patil, Melavanki, Kapatkar, Ayachit, & Saravanan, 2011).
Mechanism of Action
Properties
IUPAC Name |
2-[(5-chloro-2-nitrobenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O4S/c1-6-7(2)23-14(11(6)12(16)19)17-13(20)9-5-8(15)3-4-10(9)18(21)22/h3-5H,1-2H3,(H2,16,19)(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPCPRYLJQWOAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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